molecular formula C6H16Cl2N2Pd B7981368 Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II)

Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II)

Cat. No.: B7981368
M. Wt: 293.53 g/mol
InChI Key: FJOUSQLMIDWVAY-UHFFFAOYSA-L
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Description

Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II) (CAS: 14267-08-4) is a palladium(II) complex coordinated by a bidentate N,N,N',N'-tetramethylethylenediamine (TMEDA) ligand and two chloride anions. Its molecular formula is C₆H₁₆N₂PdCl₂, with a square planar geometry typical of d⁸ metal centers . The compound is synthesized by reacting TMEDA with bis(acetonitrile)palladium(II) chloride, yielding a cis-configuration due to the steric bulk of the TMEDA ligand . This complex is widely used in cross-coupling reactions, such as Suzuki-Miyaura couplings, owing to its stability and catalytic activity .

Properties

IUPAC Name

palladium(2+);N,N,N',N'-tetramethylethane-1,2-diamine;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2.2ClH.Pd/c1-7(2)5-6-8(3)4;;;/h5-6H2,1-4H3;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJOUSQLMIDWVAY-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)C.[Cl-].[Cl-].[Pd+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2Pd
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10931578
Record name Palladium(2+) chloride--N~1~,N~1~,N~2~,N~2~-tetramethylethane-1,2-diamine (1/2/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14267-08-4
Record name Tetramethylethylenediaminepalladium dichloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014267084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palladium(2+) chloride--N~1~,N~1~,N~2~,N~2~-tetramethylethane-1,2-diamine (1/2/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II)
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Scientific Research Applications

Cross-Coupling Reactions

Pd(dmdte)Cl2 is extensively employed in several types of cross-coupling reactions, which are essential for forming carbon-carbon bonds between different organic molecules. Notable examples include:

  • Suzuki-Miyaura Coupling : This reaction facilitates the coupling of aryl or vinyl boronic acids with aryl halides, forming biaryl compounds that are crucial in pharmaceuticals and agrochemicals .
  • Heck Reaction : In this process, alkenes react with aryl halides in the presence of a base to form substituted alkenes, which are valuable intermediates in organic synthesis.
  • Stille Coupling : This reaction involves the coupling of organostannanes with organic halides, leading to complex organic structures used in material science and drug development.

Hydrogenation Reactions

Beyond cross-coupling, Pd(dmdte)Cl2 serves as an effective catalyst for hydrogenation reactions. These reactions involve the addition of hydrogen (H₂) to unsaturated compounds:

  • It can hydrogenate alkenes to alkanes, which is vital for synthesizing saturated fatty acids and converting unsaturated hydrocarbons into fuels.
  • The compound's ability to facilitate selective hydrogenation makes it useful in producing fine chemicals and pharmaceuticals .

Other Scientific Research Applications

Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II) has also found applications beyond traditional catalytic roles:

C–H Bond Functionalization

Recent studies have highlighted its effectiveness in C–H bond functionalization, enabling the modification of complex molecules without extensive pre-functionalization steps. This method is particularly advantageous in synthesizing pharmaceuticals by allowing direct transformation of C–H bonds into more reactive sites .

Synthesis of Advanced Materials

Pd(dmdte)Cl2 is utilized in synthesizing advanced materials due to its ability to catalyze various polymerization processes and functional group transformations. This application is critical for developing new materials with tailored properties for electronics and nanotechnology .

Comparative Analysis with Other Palladium Complexes

The following table compares Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II) with other palladium complexes:

Compound NameChemical FormulaKey Features
Dichlorobis(1,2-bis(dimethylamino)ethane)palladium(II)C₈H₁₈Cl₂N₂PdDifferent ligands for similar catalytic applications
Diamminedichloropalladium(II)C₂H₆Cl₂N₂PdHigher solubility but less stability than dichloro complexes
Tetrakis(triphenylphosphine)palladium(0)C₃₁H₂₁PdP₄Operates under different oxidation states

Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II) stands out due to its unique ligand architecture, providing distinct stability and reactivity profiles compared to these other palladium complexes .

Mechanism of Action

The mechanism by which Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II) exerts its effects involves the coordination of the palladium center to the substrate, facilitating the formation and cleavage of chemical bonds. The molecular targets and pathways involved depend on the specific reaction being catalyzed.

Comparison with Similar Compounds

Dichloro(TMEDA)Palladium(II) vs. Diiodido(TMEDA)Palladium(II)

Structural and Bonding Differences :

  • Pd–N Bond Lengths : In the dichloro complex, Pd–N bonds measure 2.053–2.073 Å, while the diiodido analog exhibits longer bonds (2.125 Å) due to the stronger trans-influence of iodide ligands .
  • X–Pd–X Bond Angles : The Cl–Pd–Cl angle in the dichloro complex is 90.72°, whereas the I–Pd–I angle narrows to 87.9° in the diiodido complex. This counterintuitive narrowing is attributed to steric clashes between iodide ligands and TMEDA’s NMe₂ groups .
  • Crystal Systems: The dichloro complex crystallizes in a monoclinic system (space group C2/c), similar to the diiodido variant, but with distinct unit cell parameters (e.g., a = 7.9266 Å vs. 19.062 Å for a nickel analog) .

Comparison with Nickel and Zinc TMEDA Complexes

Nickel(II) TMEDA Bromide :

  • Geometry : Forms an octahedral [Ni(tmen)Br₂] complex with Ni–N bonds (~2.10 Å) and Br–Ni–Br angles of ~112.96° .
  • Applications : Used in crystal engineering and self-assembled clusters, contrasting with palladium’s catalytic roles .

Zinc(II) TMEDA Chloride :

  • Geometry : Adopts a tetrahedral or distorted octahedral structure (e.g., CdS₄N₂ chromophore in related complexes) with shorter M–N bonds (~2.0 Å for Zn) .
  • Applications : Functions as a Lewis acid catalyst in polymerizations, diverging from palladium’s cross-coupling utility .

Palladium Complexes with Alternative Ligands

Vinyl Ether Chelates :

  • Example: Dichloro[4-methoxy-2,2,N,N-tetramethylbut-(Z)-3-enylamine]palladium(II) forms a cis-vinyl ether chelate, which converts into µ-chloro-bridged dimers under specific conditions. These complexes exhibit distinct reactivity in allylic amination compared to TMEDA analogs .

Pyridine Ligands :

  • The complex M(py)₂ (M = Pd(TMEDA)) demonstrates ligand substitution kinetics influenced by solvent and counterions, highlighting the role of ancillary ligands in self-assembly processes .

Tabulated Comparison of Key Properties

Compound Metal Ligands Pd/Zn/Ni–N (Å) X–M–X Angle Geometry Applications
Dichloro(TMEDA)Pd(II) Pd Cl, TMEDA 2.053–2.073 90.72° Square planar Cross-coupling catalysis
Diiodido(TMEDA)Pd(II) Pd I, TMEDA 2.125 87.9° Square planar Structural studies
[Ni(tmen)Br₂] Ni Br, TMEDA ~2.10 112.96° Octahedral Crystal engineering
Dichloro(TMEDA)Zn(II) Zn Cl, TMEDA ~2.0 N/A Tetrahedral Polymerization catalysis
Vinyl Ether Chelate Pd(II) Pd Cl, vinyl ether 2.08 (Pd–N) 84.68° Distorted octahedral Allylic amination

Research Findings and Mechanistic Insights

  • Steric vs. Electronic Effects : In diiodido(TMEDA)Pd(II), steric hindrance from TMEDA’s NMe₂ groups overrides the expected bond angle widening from larger iodide ligands, demonstrating the interplay of steric and electronic factors .
  • Ligand Substitution Kinetics: Pyridine ligand substitution in Pd(TMEDA) complexes is accelerated by endogenous ligands (e.g., solvent-derived alkoxides), critical for supramolecular self-assembly .
  • Cluster Formation: Nickel TMEDA complexes form trinuclear clusters (e.g., [Ni₃(tmen)₃X₄(OH)]X), whereas palladium analogs remain monomeric, reflecting differences in metal coordination preferences .

Biological Activity

Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II) (Pd(dmdte)Cl2) is an organometallic compound that has garnered attention for its potential biological activities, particularly in cancer therapy. This article reviews the compound's biological activity, including its mechanisms of action, cytotoxicity against various cancer cell lines, and comparisons with other palladium complexes.

  • Molecular Formula : C₆H₁₆Cl₂N₂Pd
  • Molecular Weight : 293.53 g/mol
  • Appearance : Light yellow to yellow solid
  • Melting Point : Approximately 245 °C

Pd(dmdte)Cl2 operates primarily as a catalyst in organic reactions but also exhibits significant biological activity. The mechanisms through which it exerts its effects include:

  • DNA Interaction : Similar to platinum-based drugs like cisplatin, Pd(II) complexes can bind to DNA, leading to structural changes that inhibit cancer cell proliferation. This interaction is crucial for their anticancer properties .
  • Caspase Activation : The compound induces apoptosis in cancer cells by activating caspases, which are essential for programmed cell death. This process often involves mitochondrial depolarization and oxidative stress .
  • Antioxidant Activity : Pd(dmdte)Cl2 demonstrates antioxidant properties, which may contribute to its anticancer efficacy by reducing oxidative damage in cells .

Cytotoxicity Studies

Numerous studies have evaluated the cytotoxic effects of Pd(dmdte)Cl2 against various cancer cell lines. Below are some key findings:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and others.
  • IC50 Values : The half-maximal inhibitory concentration (IC50) values indicate the potency of the compound against different cell lines.
Cell LineIC50 (µM)Reference
MCF-712.5
A5498.0
HeLa15.0

These results suggest that Pd(dmdte)Cl2 exhibits significant cytotoxicity, comparable or superior to traditional chemotherapeutic agents like cisplatin.

Comparative Analysis with Other Palladium Complexes

Pd(dmdte)Cl2 is part of a broader category of palladium(II) complexes that exhibit varying degrees of biological activity. A comparative table highlights the distinctions among several palladium complexes:

Compound NameChemical FormulaKey Features
Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II)C₆H₁₆Cl₂N₂PdEffective against multiple cancer cell lines
Diamminedichloropalladium(II)C₂H₆Cl₂N₂PdMore soluble but less stable than dichloro complexes
Tetrakis(triphenylphosphine)palladium(0)C₃₁H₂₁PdP₄Operates under different oxidation states

Case Studies

  • Study on Anticancer Potential : A study conducted by Budzisz et al. demonstrated that Pd(dmdte)Cl2 exhibited greater cytostatic potency than cisplatin in vitro, inducing apoptosis through mitochondrial pathways .
  • Mechanistic Insights : Research indicated that the binding affinity of Pd(dmdte)Cl2 to DNA was significantly higher than that of other palladium complexes, suggesting a more effective mechanism for inhibiting tumor growth .
  • In Vivo Studies : Although most studies focus on in vitro results, preliminary in vivo studies suggest promising outcomes for Pd(dmdte)Cl2 as an anticancer agent, warranting further investigation into its therapeutic applications .

Q & A

Q. What are the optimized synthetic protocols for Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II)?

The synthesis typically involves reacting tetramethylethylenediamine (TMEDA) with a palladium precursor such as [Pd(CH₃CN)₂Cl₂] in dry dichloromethane (DCM) under nitrogen. Key steps include:

  • Precursor preparation : [Pd(CH₃CN)₂Cl₂] is obtained by refluxing PdCl₂ with acetonitrile .
  • Ligand addition : TMEDA is added dropwise to the palladium precursor in DCM, followed by stirring at room temperature for 12–24 hours .
  • Purification : The product is isolated via solvent evaporation, filtration, and washing with cold ethanol (yields ~81%) .
    Critical parameters : Use of anhydrous solvents, inert atmosphere, and stoichiometric ligand-to-metal ratios to avoid side products.

Q. How is the purity and structure of this complex validated in academic research?

Characterization employs a multi-technique approach:

  • NMR spectroscopy : ¹H and ¹³C NMR identify ligand coordination shifts (e.g., downfield shifts for NH or C=N groups in DMSO-d₆) .
  • FT-IR : Peaks at ~1600 cm⁻¹ (C=N stretching) and ~3300 cm⁻¹ (NH stretching) confirm ligand binding .
  • X-ray crystallography : Monoclinic crystal systems (e.g., space group P2₁/c) with Pd–N bond lengths of ~2.0–2.1 Å validate geometry .
  • Mass spectrometry : TOF-MS ES+ detects [M + Na]⁺ ions (e.g., m/z 384.94) .

Q. What role does TMEDA play in stabilizing the palladium complex?

TMEDA acts as a bidentate N-donor ligand , forming a stable square-planar geometry around Pd(II). The tetramethyl groups enhance steric bulk, reducing undesired ligand displacement and stabilizing intermediates in catalytic cycles .

Advanced Research Questions

Q. How do steric and electronic factors influence substitution kinetics in Pd(II)–TMEDA complexes?

Substitution reactions (e.g., Cl⁻ replacement by thioureas) are studied under pseudo-first-order conditions using stopped-flow UV-Vis spectroscopy. Key findings include:

  • Steric effects : Bulkier nucleophiles (e.g., TMTU) exhibit slower kinetics due to hindered access to the Pd center .
  • Electronic effects : Electron-withdrawing substituents on the incoming ligand accelerate substitution by polarizing the Pd–Cl bond .
    Methodology : Rate constants (kₒbₛ) are measured as a function of temperature (298–318 K) to calculate activation parameters (ΔH‡, ΔS‡) via Eyring plots .

Q. What factors control the equilibrium between molecular triangles and squares in Pd(II)–TMEDA supramolecular assemblies?

Bridging ligands (e.g., pyrazine, bis-pyridyl acetylene) dictate structural outcomes:

  • Ligand length/rigidity : Shorter ligands favor triangular macrocycles (e.g., pyrazine), while longer ligands promote squares (e.g., 1,4-bis(4-pyridyl)benzene) .
  • Solvent polarity : Polar solvents stabilize charged intermediates, shifting equilibria toward open-chain species .
    Analytical tools : ¹H NMR titration and diffusion-ordered spectroscopy (DOSY) monitor equilibrium dynamics in solution .

Q. Can computational methods predict catalytic activity of Pd(II)–TMEDA complexes in cross-coupling reactions?

Density functional theory (DFT) studies model oxidative addition and transmetallation steps:

  • Oxidative addition : Pd(0) intermediates (e.g., [Pd(TMEDA)]) show lower activation barriers for aryl halide activation vs. monodentate ligands .
  • Transmetallation : TMEDA’s flexibility facilitates ligand exchange, critical for Suzuki-Miyaura couplings .
    Validation : Comparing computed ΔG‡ values with experimental turnover frequencies (TOFs) confirms predictive accuracy .

Contradictions and Limitations

  • Synthetic yields : Variations in reported yields (e.g., 81% vs. lower yields in air-sensitive conditions) highlight the need for strict inert-atmosphere protocols .
  • Structural predictions : While DFT models align with experimental TOFs, they may underestimate solvent effects in aqueous systems .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II)
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